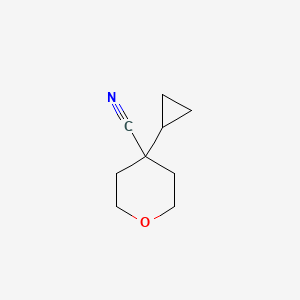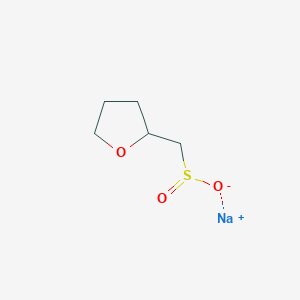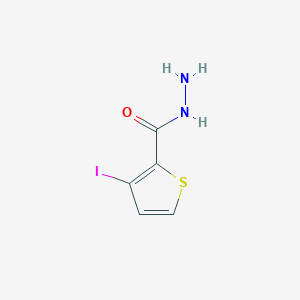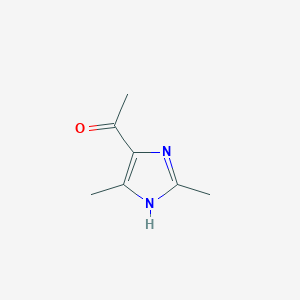
(1-bromocyclopropyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromocyclopropyl)methanesulfonyl chloride, also known as bromocyclopropanesulfonyl chloride (BCPSCl), is a versatile reagent used in organic synthesis. It is a brominated cyclopropane derivative of sulfonyl chloride and is used in various applications such as in the synthesis of heterocyclic compounds, the preparation of sulfonyl chlorides, and the protection of alcohols. BCPSCl is also used in the synthesis of biologically active compounds, including antibiotics, hormones, and other pharmaceuticals.
Aplicaciones Científicas De Investigación
BCPSCl has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as 1,2-dihydro-3H-pyrrolo[3,2-c]pyridin-3-one and 1,2,3-triazole derivatives. It has also been used in the synthesis of sulfonyl chlorides, such as 2-chloro-4-sulfonylbenzoyl chloride and 2-chloro-4-sulfonylbenzyl chloride. Additionally, BCPSCl has been used in the protection of alcohols, such as 1-chloro-3-hydroxy-2-propylbenzene.
Mecanismo De Acción
The mechanism of action of BCPSCl is complex and involves several steps. First, the brominating agent, such as NBS, reacts with the cyclopropanesulfonyl chloride to form the (1-bromocyclopropyl)methanesulfonyl chlorideopanesulfonyl chloride. The (1-bromocyclopropyl)methanesulfonyl chlorideopanesulfonyl chloride then reacts with the desired substrate, such as an alcohol or a heterocyclic compound, to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of BCPSCl are not yet fully understood. However, it is known to be a strong irritant and can cause skin and eye irritation if not handled properly. Additionally, the reaction of BCPSCl with alcohols can produce toxic fumes, so it is important to work in a well-ventilated area when using this reagent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCPSCl has several advantages for laboratory experiments. It is a versatile reagent that can be used to synthesize a variety of compounds, including heterocyclic compounds and sulfonyl chlorides. Additionally, it can be used to protect alcohols, making it a useful reagent for protecting sensitive functional groups. However, BCPSCl is also a strong irritant and can produce toxic fumes, so it is important to work in a well-ventilated area when using this reagent.
Direcciones Futuras
The future of BCPSCl is promising. Future research could focus on further exploring its mechanism of action and its biochemical and physiological effects. Additionally, research could be done to explore the use of BCPSCl in the synthesis of other compounds, such as carbohydrates and peptides. Finally, research could be done to explore the use of BCPSCl in the synthesis of pharmaceuticals and other biologically active compounds.
Métodos De Síntesis
BCPSCl can be prepared in two different ways. The most common method is the reaction of cyclopropanesulfonyl chloride with a brominating agent, such as N-bromosuccinimide (NBS). This reaction is usually carried out in an inert atmosphere at temperatures of 0-50°C. The other method involves the reaction of 1-(1-bromocyclopropyl)methanesulfonyl chlorideopane with sulfur dichloride in a solvent, such as dimethylformamide.
Propiedades
IUPAC Name |
(1-bromocyclopropyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrClO2S/c5-4(1-2-4)3-9(6,7)8/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMDRNFWIWXODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CS(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane](/img/structure/B6601631.png)
![3-[1-(aminomethyl)cyclopropyl]oxolan-3-ol](/img/structure/B6601640.png)
![3-[1-(aminomethyl)cyclopropyl]oxan-3-ol](/img/structure/B6601642.png)









